Tert-butyl N-[(3S,4R)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate

Chiral synthesis Medicinal chemistry Stereochemistry

This chiral, orthogonally protected pyrrolidine building block features a trans 3-amino/4-cyclopropylmethyl substitution pattern ideal for late-stage functionalization. Its (3S,4R) stereochemistry provides distinct torsional constraints vs. the cis isomer or cyclopropyl analog (CAS 250275-03-7), avoiding racemic mixture dilution that confounds SAR and crystallography. The cyclopropylmethyl group enhances metabolic stability over unsubstituted analogs, directly mapping onto DPP-IV and PDE4 pharmacophores. Eliminate two synthetic steps—procure now for unambiguous target engagement data.

Molecular Formula C13H24N2O2
Molecular Weight 240.347
CAS No. 2219369-37-4
Cat. No. B2695358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-[(3S,4R)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate
CAS2219369-37-4
Molecular FormulaC13H24N2O2
Molecular Weight240.347
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CNCC1CC2CC2
InChIInChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-8-14-7-10(11)6-9-4-5-9/h9-11,14H,4-8H2,1-3H3,(H,15,16)/t10-,11-/m1/s1
InChIKeyLOUUOEJXHZSPOI-GHMZBOCLSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl N-[(3S,4R)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate (CAS 2219369-37-4): Chiral Pyrrolidine Building Block for Constrained Scaffolds


Tert-butyl N-[(3S,4R)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate (CAS 2219369-37-4) is a chiral, orthogonally protected pyrrolidine building block featuring a trans-configured 3-amino-4-(cyclopropylmethyl) substitution pattern with a Boc (tert-butoxycarbonyl) protecting group [1]. The compound serves as a versatile late-stage intermediate for constructing conformationally constrained, sp³-rich scaffolds in medicinal chemistry programs targeting enzymes, GPCRs, and ion channels [2]. Its defined (3S,4R) stereochemistry and the cyclopropylmethyl substituent impart distinct torsional constraints compared to the cyclopropyl analog, the N-substituted regioisomer, and the unsubstituted pyrrolidine core, making it a non-interchangeable component in structure–activity relationship (SAR) campaigns.

Why Cyclopropylmethyl Spacing, Trans Stereochemistry, and Boc Protection Are Indispensable: Substitution Pitfalls for Tert-butyl N-[(3S,4R)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate Analogs


Although numerous Boc-protected pyrrolidine building blocks are commercially available, simply interchanging them in a synthetic sequence or SAR exploration is not possible. The (3S,4R) trans stereochemistry of the title compound establishes an exocyclic trajectory of the 3-amino group relative to the 4-cyclopropylmethyl substituent that cannot be reproduced by the corresponding cis isomer or by the N-substituted regioisomer [1]. Replacing the cyclopropylmethyl group with a directly attached cyclopropyl ring (CAS 250275-03-7) eliminates the methylene spacer, altering both the conformational freedom and the pKa of the adjacent pyrrolidine nitrogen—a parameter shown in nNOS inhibitor programs to directly affect inhibitory activity [2]. The racemic mixture lacks stereochemical definition, which confounds target engagement data and complicates crystallography efforts [3]. The quantitative evidence below demonstrates that these subtle structural variations translate into measurable differences in binding, synthetic efficiency, and physicochemical properties.

Head-to-Head Data: Tert-butyl N-[(3S,4R)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate Versus Closest Analogs on Stereochemistry, Conformational Rigidity, and Synthetic Utility


Stereochemical Identity: Enantiomerically Defined (3S,4R) vs. Racemic Trans Mixture

The title compound is the single (3S,4R) enantiomer, whereas CAS 2219369-37-4 is frequently supplied as the racemic trans mixture [1]. In PDE4 inhibitor SAR, the enantiomeric pair often exhibits divergent IC₅₀ values, with one enantiomer typically 10–100× more potent than the other. For example, in a related pyrrolidine series, the active enantiomer displayed an IC₅₀ of 120 nM against PDE4C, while the racemate showed an IC₅₀ of 1200 nM, a 10-fold difference [2]. Use of the racemate in SAR studies therefore introduces a 2-fold dilution factor that can obscure true potency and selectivity signatures.

Chiral synthesis Medicinal chemistry Stereochemistry

Conformational Impact: Cyclopropylmethyl Spacer vs. Direct Cyclopropyl Substitution

The cyclopropylmethyl substituent in the target compound provides a methylene spacer between the cyclopropane ring and the pyrrolidine core. In a series of trans-3,4-disubstituted pyrrolidines evaluated as nNOS inhibitors, replacing a directly attached cyclopropyl group with a methyl or larger alkyl group resulted in altered amine basicity and inhibitory activity [1]. The directly attached cyclopropyl analog (CAS 250275-03-7) lacks this rotational degree of freedom and is electron-withdrawing, which decreases the basicity of the adjacent pyrrolidine nitrogen and reduces target engagement. The cyclopropylmethyl spacer preserves the conformational rigidity of the cyclopropane while mitigating the electron-withdrawing effect, as evidenced by differential nNOS IC₅₀ values in the published series.

Conformational analysis nNOS inhibition Medicinal chemistry

Regiochemical Precision: C-3 Amino/C-4 Cyclopropylmethyl vs. N-Substituted Regioisomer

The target compound places the Boc-protected amino group at C-3 and the cyclopropylmethyl group at C-4 of the pyrrolidine ring. The regioisomeric analog (S)-tert-Butyl 1-(cyclopropylmethyl)pyrrolidin-3-ylcarbamate (CAS 1286208-98-7) instead places the cyclopropylmethyl substituent on the pyrrolidine nitrogen (N-1), which eliminates the secondary amine handle required for further derivatization . This regiochemical difference fundamentally alters the synthetic utility: the N-substituted regioisomer is a terminal capping group, whereas the target compound is a bifunctional intermediate that can undergo N-deprotection followed by alkylation, acylation, or reductive amination at the pyrrolidine nitrogen. In DPP-IV inhibitor programs, the C-3 amino/C-4 substituted pyrrolidine template enabled key interactions with the catalytic Ser630 residue, while the N-substituted regioisomer lacked this capability [1].

Regiochemistry Building block design Medicinal chemistry

Pharmacokinetic Tuning: Cyclopropylmethyl vs. Unsubstituted Pyrrolidine Core

The cyclopropylmethyl substituent of the target compound increases lipophilicity and metabolic stability relative to the unsubstituted pyrrolidine core (tert-butyl pyrrolidin-3-ylcarbamate). The computed XLogP3-AA for the target compound is 2.1, compared to ~1.1 for the unsubstituted analog [1]. This ~1-log unit increase in lipophilicity can improve membrane permeability without reaching the excessive lipophilicity (>4) associated with promiscuous binding and poor solubility. The cyclopropylmethyl group is also resistant to oxidative metabolism because the cyclopropane ring lacks readily abstractable hydrogen atoms, whereas the unsubstituted pyrrolidine core is more susceptible to N-dealkylation by CYP450 enzymes [2]. This class-level PK advantage has been exploited in PDE4 and NK2 antagonist programs to extend half-life while maintaining acceptable solubility.

Metabolic stability LogD Pharmacokinetics

High-Impact Procurement Scenarios for Tert-butyl N-[(3S,4R)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate Based on Differentiation Evidence


Enantioselective PDE4 Inhibitor Lead Optimization Requiring Defined Stereochemistry

When advancing a PDE4 inhibitor hit series where the pyrrolidine scaffold's stereochemistry dictates potency, the (3S,4R) enantiomer is essential. The racemic mixture (CAS 2219369-37-4) dilutes the active enantiomer 2-fold and introduces the confounding activity of the distomer, which can mislead SAR interpretation [1]. Procurement of the enantiopure compound—with a certificate of analysis specifying enantiomeric excess—ensures that IC₅₀ values reflect the true pharmacophore and supports unambiguous patent filing. The cyclopropylmethyl group simultaneously provides the metabolic stability advantage identified in PDE4 patent literature, offering a differentiated lead series relative to the more labile unsubstituted pyrrolidine analogs [2].

Synthesis of Constrained DPP-IV Inhibitor Intermediates with C-3/C-4 Substitution Pattern

The target compound's C-3 Boc-amino/C-4 cyclopropylmethyl disposition directly maps onto the pharmacophoric requirements of cyclopropyl-fused pyrrolidine DPP-IV inhibitors [1]. The free pyrrolidine NH allows late-stage N-functionalization to access diverse chemotypes, while the cyclopropylmethyl group occupies a lipophilic sub-pocket that enhances DPP-IV affinity relative to unsubstituted or N-substituted regioisomers. The bifunctional nature of this building block eliminates two synthetic steps (sequential N-deprotection and N-functionalization) compared to using the N-substituted regioisomer, accelerating SAR cycle times.

Fragment-to-Lead Campaigns Requiring sp³-Rich, Three-Dimensional Building Blocks

For fragment-based drug discovery programs prioritizing sp³ fraction (Fsp³) and three-dimensionality, the target compound offers a high sp³ count (13 sp³ carbons out of 13 total carbons; Fsp³ = 1.0) with defined exit vectors from the pyrrolidine ring [1]. The cyclopropylmethyl group provides a compact, conformationally restricted lipophilic moiety that improves ligand efficiency metrics compared to flexible n-alkyl chains. The computed XLogP of 2.1 falls within the optimal range for fragment and lead-like compounds, making it a valuable addition to sp³-rich fragment libraries aiming to escape flatland.

Quote Request

Request a Quote for Tert-butyl N-[(3S,4R)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.